CYCLOHEXYL 2-METHOXYPHENYL KETONE

Description

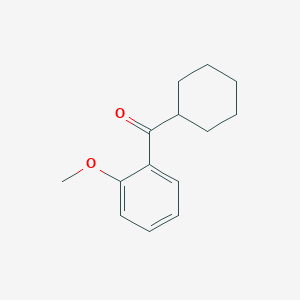

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVWHDLNFVGIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147981 | |

| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107258-87-7 | |

| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107258877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry

Oxidation Reactions of the Ketone Moiety

The ketone group is a primary site for oxidative transformations, leading to the formation of esters and other oxidized derivatives.

The Baeyer-Villiger oxidation is a key reaction for the oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group in ketones, converting them into esters. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as m-CPBA, or hydrogen peroxide with a Lewis acid. organic-chemistry.orgmdpi.com The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge migrate more readily. The general order of migratory preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of cyclohexyl 2-methoxyphenyl ketone, the cyclohexyl group has a higher migratory aptitude than the 2-methoxyphenyl group. Therefore, the oxygen atom is inserted between the carbonyl carbon and the cyclohexyl group, yielding cyclohexyl 2-methoxybenzoate.

In some instances, the primary Baeyer-Villiger oxidation product can undergo further reactions. For example, the biotransformation of cyclohexyl methyl ketone using the microorganism Dipodascus magnusii initially produces cyclohexyl acetate (B1210297) through a Baeyer-Villiger oxidation. This ester can then be hydrolyzed to cyclohexanol, which is subsequently oxidized to cyclohexanone. researchgate.net While this specific example uses a different ketone, it illustrates the potential for subsequent reactions following the initial oxidation.

Table 1: Regioselectivity in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | Moderate |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

This table illustrates the general trend in the ease of migration of different substituent groups in the Baeyer-Villiger oxidation.

Reduction Chemistry of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to the corresponding alcohol, offering a pathway to chiral and achiral secondary alcohols.

Catalytic hydrogenation is a widely used method for the reduction of ketones to alcohols. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. libretexts.org For aromatic ketones, rhodium-based catalysts have also proven effective. For instance, rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have been used for the selective hydrogenation of aromatic ketones. nih.govnih.gov Depending on the reaction conditions, such as temperature, it is possible to selectively hydrogenate the ketone to an alcohol or further reduce it to an alkane. nih.govnih.gov

The hydrogenation of this compound would yield cyclohexyl(2-methoxyphenyl)methanol. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.

Table 2: Catalysts for Ketone Hydrogenation

| Catalyst | Typical Substrates | Product |

|---|---|---|

| Platinum (PtO2, Adams' catalyst) | Alkenes, Ketones | Alkanes, Alcohols |

| Palladium on Carbon (Pd/C) | Alkenes, Ketones | Alkanes, Alcohols |

| Raney Nickel (Ni) | Alkenes, Ketones | Alkanes, Alcohols |

| Rhodium on SILP (Rh@SILP) | Aromatic Ketones | Alcohols or Alkanes |

This table provides examples of common catalysts used for the hydrogenation of ketones.

Asymmetric hydrosilylation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones. This reaction involves the addition of a silicon hydride (silane) across the carbonyl double bond, catalyzed by a chiral metal complex. The resulting silyl (B83357) ether is then hydrolyzed to afford the chiral alcohol. Chiral ligands, such as those derived from diamines or diphosphines, are commonly employed to induce enantioselectivity. researchgate.net

For the asymmetric hydrosilylation of aromatic ketones like acetophenone, copper(II) acetate combined with a chiral diphosphine ligand has been shown to be an effective catalytic system, yielding chiral 1-arylethanols with high enantiomeric excess. researchgate.net Similarly, chiral thioureas have been used as ligands in zinc-catalyzed asymmetric hydrosilylation. researchgate.net The application of such methods to this compound would be expected to produce enantiomerically enriched cyclohexyl(2-methoxyphenyl)methanol.

Electrophilic Aromatic Substitutions on the Methoxy-Substituted Phenyl Ring

The 2-methoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. wisc.eduyoutube.com However, the bulky cyclohexyl ketone substituent may exert steric hindrance, influencing the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. makingmolecules.commasterorganicchemistry.com The carbonyl group of the ketone is a deactivating group and a meta-director. organicmystery.com Therefore, the position of electrophilic attack on the 2-methoxyphenyl ring will be determined by the combined directing effects of the activating methoxy group and the deactivating ketone group. The activating effect of the methoxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it. wisc.eduyoutube.com Given that the ketone is at the 2-position, the available ortho position is position 3 and the para position is position 5.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -C(=O)R (Ketone) | Deactivating | Meta |

This table summarizes the directing effects of the substituents present on the aromatic ring of this compound.

The Friedel-Crafts acylation, a classic EAS reaction, involves the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.org The acylation of anisole (B1667542) (methoxybenzene) with propionyl chloride, for example, demonstrates the directing effect of the methoxy group. youtube.com In the case of this compound, Friedel-Crafts acylation would likely occur at the positions activated by the methoxy group, with the specific regiochemical outcome influenced by steric factors.

Regioselective Nitration and Sulfonation Studies

The introduction of nitro (–NO₂) and sulfo (–SO₃H) groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents. The methoxy (–OCH₃) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. doubtnut.comdoubtnut.comvedantu.com Conversely, the acyl group (–C(O)R) is a deactivating group that directs incoming electrophiles to the meta position. ncert.nic.in

In this specific molecule, the positions ortho and para to the strong activating –OCH₃ group are positions 3 and 5, and position 6 respectively. The positions meta to the deactivating acyl group are positions 3 and 5. Therefore, the directing effects of both groups reinforce each other, strongly favoring electrophilic substitution at positions 3 and 5.

However, the steric bulk of the adjacent cyclohexylcarbonyl group can influence the relative rates of substitution at these positions. Position 3 is less sterically hindered than position 5, which is flanked by both the methoxy and acyl groups. While direct nitration and sulfonation studies on this compound are not extensively documented, studies on analogous electron-rich acetophenones show that nitration often occurs at the most activated, accessible positions. researchgate.net For instance, nitration of similarly substituted aromatics often yields a mixture of products, with the distribution influenced by reaction conditions and the specific electrophile used. cardiff.ac.uknih.govresearchgate.net It is therefore predicted that nitration would preferentially occur at position 3.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Influence of –OCH₃ Group | Influence of –C(O)Cyclohexyl Group | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| 3 | Ortho (Activating) | Meta (Directing) | Strongly Favored | Major Product |

| 4 | - | Ortho (Deactivating) | Disfavored | Minor/No Product |

| 5 | Para (Activating) | Meta (Directing) | Favored | Possible Minor Product |

| 6 | Ortho (Activating) | - | Disfavored (Steric Hindrance) | Minor/No Product |

Halogenation Reactions and Their Scope

Halogenation of this compound can occur at two distinct locations: the α-carbon of the ketone or the aromatic ring, depending on the reaction conditions.

α-Halogenation : Under acidic catalysis, ketones with α-hydrogens undergo halogenation via an enol intermediate. libretexts.org The rate-determining step is the formation of the enol, meaning the rate is independent of the halogen concentration. libretexts.org For this compound, acid-catalyzed halogenation with reagents like Br₂ in acetic acid would lead to the substitution of a hydrogen atom on the α-carbon of the cyclohexyl ring. jove.compearson.com This α-halo ketone is a versatile intermediate, which can undergo elimination reactions with a base to form an α,β-unsaturated ketone. libretexts.orgvaia.com

Electrophilic Aromatic Halogenation : In the presence of a Lewis acid catalyst and an electrophilic halogen source (e.g., Br₂ with FeBr₃), halogenation will occur on the activated phenyl ring. Following the same regiochemical principles as nitration and sulfonation, the halogen will be directed primarily to the 3- and 5-positions.

Carbon-Carbon Bond Forming and Cleavage Reactions

The structure of this compound allows for sophisticated manipulations involving the formation and cleavage of carbon-carbon bonds, enabling significant molecular restructuring.

Homologation of Aryl Ketones via Ar-C(O) Bond Cleavage

A modern synthetic strategy involves the multi-carbon homologation of aryl ketones through the transition metal-catalyzed cleavage of the relatively inert Ar–C(O) bond. nih.gov This process allows for the insertion of a carbon chain, effectively elongating the molecule. The reaction typically involves converting the ketone to a derivative, such as an oxime ester, which then undergoes a palladium-catalyzed Heck-type cross-coupling with an alkenol. nih.gov This methodology has been shown to be effective for a variety of (hetero)aryl ketones, tolerating both electron-donating and electron-withdrawing groups. nih.gov Applying this to this compound could yield long-chain ketones or aldehydes, demonstrating its utility as a versatile building block.

Cyclization Reactions (e.g., Nazarov Cyclization Products)

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, proceeding via a 4π-electrocyclic ring closure of a divinyl ketone precursor under acidic conditions. wikipedia.orgthieme.de While this compound is not a direct substrate for this reaction, it can be envisioned as a starting material for generating the necessary divinyl ketone.

A plausible synthetic route could involve:

α,β-Unsaturation : Introduction of a double bond adjacent to the carbonyl via α-bromination followed by elimination.

Vinyl Group Addition : A vinyl Grignard or similar vinyl organometallic reagent could then add to the carbonyl group, forming a tertiary alcohol.

Oxidation : Oxidation of the resulting alcohol would generate the required divinyl ketone substrate, poised for Nazarov cyclization.

The success of the cyclization stems from the utility of cyclopentenones as motifs in natural products and as synthetic intermediates. wikipedia.org The specific substitution pattern on the divinyl ketone, derived from the initial structure, would influence the regioselectivity and stereochemistry of the final cyclopentenone product.

Derivatives for Functional Group Introduction and Diversification

The carbonyl group and the aromatic ring are key handles for introducing functional diversity.

Carbonyl Transformations : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further derivatized through esterification or etherification. Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group allows for the introduction of new alkyl, alkenyl, or aryl groups, leading to the formation of tertiary alcohols. nih.gov

Aromatic Ring Functionalization : The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield a phenol, which opens up another avenue for derivatization.

Nucleophilic Addition Reactions at the Ketone Carbonyl

The most fundamental reaction of the ketone functional group is nucleophilic addition to the electrophilic carbonyl carbon. ncert.nic.infiveable.me This reaction proceeds via a tetrahedral intermediate, and its facility is influenced by both electronic and steric factors. brainkart.comlibretexts.org

Electronic Effects : The 2-methoxy group on the phenyl ring is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon through resonance, making it marginally less reactive than a ketone with an unsubstituted phenyl ring. fiveable.me

Steric Effects : The bulky cyclohexyl group and the ortho-methoxy group create significant steric hindrance around the carbonyl carbon. ncert.nic.inlibretexts.org This hinders the approach of nucleophiles, leading to slower reaction rates compared to less sterically congested ketones like acetone (B3395972) or even acetophenone.

Despite these factors, nucleophilic addition remains a viable and crucial pathway for the transformation of this compound.

Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Hydride (:H⁻) (from NaBH₄, LiAlH₄) | Alkoxide | Cyclohexyl(2-methoxyphenyl)methanol | Secondary Alcohol |

| Cyanide (:CN⁻) (from HCN, KCN) | Cyanohydrin alkoxide | Cyclohexyl(2-methoxyphenyl)hydroxyphenylacetonitrile | Cyanohydrin |

| Methyl anion (:CH₃⁻) (from CH₃MgBr, CH₃Li) | Tertiary alkoxide | 1-(Cyclohexyl)-1-(2-methoxyphenyl)ethanol | Tertiary Alcohol |

| Hydroxide (:OH⁻) (from H₂O, reversible) | Gem-diol alkoxide | Gem-diol (hydrate) | Hydrate |

The addition of strong, irreversible nucleophiles like Grignard reagents or hydride reagents proceeds efficiently to yield the corresponding alcohols. wisc.eduorganic-chemistry.org Weaker nucleophiles, such as water or alcohols, will establish an equilibrium with the ketone.

Demethylation Reactions of the Methoxy Group

The demethylation of the methoxy group in this compound represents a key transformation, converting the ether linkage to a hydroxyl group, thereby yielding (2-hydroxyphenyl)(cyclohexyl)methanone. This reaction is a subset of the broader class of aryl methyl ether cleavages, a fundamental process in organic synthesis, particularly in the context of natural product modification and the valorization of lignin-derived compounds. rsc.orgresearchgate.net The reactivity of the methoxy group is significantly influenced by the electronic environment of the aromatic ring and the nature of the reagents employed. nih.gov

Research into the demethylation of structurally related aromatic ketones provides a framework for understanding the potential pathways for this transformation. Generally, the cleavage of the aryl-O-CH₃ bond can be achieved under various conditions, often requiring strong acids or Lewis acids. The presence of the ketone carbonyl group ortho to the methoxy group can influence the reaction's feasibility and may lead to side reactions, such as condensation, under certain acidic conditions. nih.gov

A variety of reagents have been successfully used for the demethylation of aryl methyl ethers, and these can be extrapolated to predict their effect on this compound. Common methods include the use of boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr). rsc.orggoogle.com For instance, AlCl₃ has been noted for its utility in selective demethylation reactions in the presence of ketone functionalities. rsc.org Another effective system involves the use of iodocyclohexane (B1584034) in a solvent like N,N-dimethylformamide (DMF). researchgate.net

The conditions for these reactions are critical and can be tailored to favor the desired product. Factors such as temperature, reaction time, and the stoichiometry of the reagents play a crucial role in the efficiency and selectivity of the demethylation process. For example, studies on similar substrates have shown that the reaction rate can be enhanced by the presence of electron-donating groups on the aromatic ring, a condition not present in this specific ketone. nih.gov

Below is a table summarizing potential demethylation methods applicable to this compound, based on findings from related aromatic compounds.

| Reagent System | Typical Conditions | Product | Notes |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | (2-hydroxyphenyl)(cyclohexyl)methanone | A powerful and common reagent for ether cleavage. google.com |

| Aluminum chloride (AlCl₃) | Dichloromethane, 0 °C to room temp. | (2-hydroxyphenyl)(cyclohexyl)methanone | Known for its use in the presence of ketone groups. rsc.org |

| Hydrobromic acid (HBr) | Acetic acid, reflux | (2-hydroxyphenyl)(cyclohexyl)methanone | A classic, strong acid-mediated demethylation method. |

| Iodocyclohexane/DMF | Reflux | (2-hydroxyphenyl)(cyclohexyl)methanone | A milder alternative to strong acid reagents. researchgate.net |

| Acidic Concentrated Lithium Bromide | 1.5 M HCl, 110 °C, 2 h | (2-hydroxyphenyl)(cyclohexyl)methanone | Effective for various lignin-derived aromatics. nih.gov |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, along with two-dimensional correlation experiments, a detailed picture of the atomic connectivity and chemical environment within Cyclohexyl 2-methoxyphenyl ketone can be constructed.

Proton (¹H) NMR for Structural Connectivity

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton. Protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.8-7.8 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons (O-CH₃) will present as a sharp singlet, typically around δ 3.8 ppm. The protons on the cyclohexyl ring will appear in the upfield region, generally between δ 1.0 and 3.0 ppm, with their multiplicity and exact chemical shift depending on their axial or equatorial position and their proximity to the electron-withdrawing carbonyl group. The proton alpha to the carbonyl group on the cyclohexyl ring is expected to be the most downfield of the aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 6.8 - 7.8 | Multiplet |

| Methoxy (3H) | ~3.8 | Singlet |

| Cyclohexyl (1H, α to C=O) | 2.5 - 3.0 | Multiplet |

| Cyclohexyl (10H) | 1.0 - 2.0 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. The carbonyl carbon (C=O) is a key diagnostic peak and is expected to appear significantly downfield, typically in the range of δ 190-215 ppm for ketones. bldpharm.com The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon bearing the methoxy group and the carbon attached to the carbonyl group having distinct chemical shifts. The methoxy carbon will have a characteristic signal around δ 55-60 ppm. The carbons of the cyclohexyl ring will appear in the upfield region, generally between δ 20 and 50 ppm.

Table 2: Experimental ¹³C NMR Data for a Related Compound

| Carbon | Chemical Shift (δ) in ppm (100 MHz, CDCl₃) |

|---|---|

| Aromatic/Alkene | 157.18, 153.53, 137.44, 133.06, 128.99, 128.81, 127.80, 126.19, 126.11, 118.00, 109.25 |

| Aliphatic | 65.77, 35.73, 31.25, 28.96, 28.90, 25.81 |

Data corresponds to a compound with similar structural motifs and is provided for illustrative purposes. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the cyclohexyl ring, helping to trace the connectivity within the ring. It would also show correlations between adjacent protons on the aromatic ring. spectrabase.comlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HMQC/HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the signals of the cyclohexyl and aromatic CH groups. spectrabase.comlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

The most prominent and diagnostic absorption in the IR spectrum of this compound is the carbonyl (C=O) stretch. For a saturated ketone like this, a strong absorption band is expected in the region of 1715 cm⁻¹. miamioh.eduyoutube.com The conjugation of the carbonyl group with the aromatic ring would typically lower this frequency to around 1685-1690 cm⁻¹. miamioh.edu However, in this case, the carbonyl group is not directly conjugated with the phenyl ring.

Other expected characteristic absorptions include:

C-H stretching (aromatic): Just above 3000 cm⁻¹.

C-H stretching (aliphatic): Just below 3000 cm⁻¹.

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.

C-O stretching (ether): A strong band in the 1250-1000 cm⁻¹ region.

Table 3: Typical Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1715 (for saturated) |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Aryl Ether) | Stretch | 1250 - 1000 |

These are general ranges and the exact position and intensity of the peaks can be influenced by the molecular structure. miamioh.eduyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

For this compound, two main types of electronic transitions are expected:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the carbonyl group. They result in strong absorption bands, usually below 280 nm. youtube.com

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons (lone pair) on the carbonyl oxygen being promoted to an anti-bonding π* orbital of the carbonyl group. These transitions are characteristically weak and appear at longer wavelengths, often in the 270-300 nm region for ketones. youtube.com

The presence of the methoxy group on the aromatic ring, an auxochrome, is likely to cause a bathochromic (red) shift in the π → π* absorption maximum compared to an unsubstituted benzene (B151609) ring.

Table 4: Expected Electronic Transitions and Absorption Maxima (λmax)

| Transition | Chromophore | Expected λmax (nm) | Intensity |

|---|---|---|---|

| π → π* | Aromatic ring, C=O | < 280 | High |

| n → π* | C=O | 270 - 300 | Low |

These are predicted values based on the electronic structure of the molecule. youtube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation patterns for ketones include:

α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, this can occur on either side of the carbonyl group, leading to the formation of a cyclohexyl radical and a [M-C₆H₁₁]⁺ ion (2-methoxybenzoyl cation) or a 2-methoxyphenyl radical and a [M-C₇H₇O]⁺ ion (cyclohexylacylium ion). Alpha cleavage is a primary mode of fragmentation for ketones.

McLafferty Rearrangement: This rearrangement can occur if there is a γ-hydrogen available on a side chain. In this molecule, the cyclohexyl ring does not have a linear alkyl chain that would readily undergo a classic McLafferty rearrangement.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For a related compound, the calculated mass for the protonated molecule [M+H]⁺ was 226.15903, with a found value of 226.15892, confirming the molecular formula. chemicalbook.com A similar level of accuracy would be expected for this compound, allowing for the definitive confirmation of its elemental composition.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about molecular geometry, bond lengths, bond angles, and the spatial relationships between molecules.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for single-crystal X-ray diffraction studies of this compound. Consequently, fundamental crystallographic parameters such as the crystal system, space group, and unit cell dimensions are not available. This absence of data precludes a definitive determination of its absolute structure in the solid state.

While data for structurally related compounds exist, such as for isomers with different substituent positions (e.g., para-methoxyphenyl derivatives), these cannot be used to accurately describe the 2-methoxy isomer due to the significant influence of substituent placement on crystal packing and molecular conformation. nih.govnih.gov

Analysis of Crystal Packing and Intermolecular Interactions

However, without experimental diffraction data, any discussion of crystal packing and intermolecular interactions remains purely speculative. A detailed analysis, including the identification of specific contact distances and the nature of the interactions (e.g., C-H···O hydrogen bonds), is not possible. mdpi.comchemrxiv.organsto.gov.au

Conformational Analysis including Torsion Angles

The flexibility of the cyclohexyl ring and the rotational freedom around the bonds connecting the ring to the carbonyl group and the phenyl ring to the carbonyl group mean that this compound can adopt various conformations. The specific conformation present in the solid state is determined by a combination of intramolecular steric effects and intermolecular packing forces.

Key conformational features, such as the torsion angles defining the orientation of the cyclohexyl and 2-methoxyphenyl groups relative to the ketone carbonyl, can only be precisely determined through X-ray crystallography. In the absence of such data for the title compound, a detailed conformational analysis with specific torsion angles cannot be provided. General principles of conformational analysis of cyclohexyl and substituted benzene derivatives suggest that the cyclohexyl ring would likely adopt a chair conformation. researchgate.netresearchgate.netuomphysics.net However, the specific orientation of the bulky substituents would be influenced by the crystalline environment.

Computational and Theoretical Investigations of Molecular Behavior

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine energy, electron density, and derived properties of a many-electron system.

A fundamental DFT calculation involves optimizing the molecular geometry to find the lowest energy conformation. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For Cyclohexyl 2-methoxyphenyl ketone, this would reveal the precise three-dimensional arrangement of the cyclohexyl ring relative to the 2-methoxyphenyl group and the central ketone.

A hypothetical data table for the optimized geometry of this compound is presented below for illustrative purposes, as specific published data is unavailable.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These values are hypothetical examples)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (carbonyl-cyclohexyl) | 1.52 Å |

| Bond Length | C-C (carbonyl-phenyl) | 1.50 Å |

| Bond Angle | Cyclohexyl-C-Phenyl | 118.5° |

Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations can predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ketone or the C-H stretches of the aliphatic and aromatic rings. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

A hypothetical data table of key vibrational frequencies is shown below for illustration.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Note: These values are hypothetical examples)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1695 | Carbonyl stretch |

| ν(C-O-C) | 1250 | Methoxy (B1213986) ether stretch |

| ν(C-H) aromatic | 3060 | Aromatic C-H stretch |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.govbldpharm.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. bldpharm.com The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

A hypothetical data table for FMO analysis is presented below for illustrative purposes.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are hypothetical examples)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Reaction Mechanism Elucidation

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, identifying the short-lived transition states that connect reactants to products.

For any proposed reaction involving this compound, such as its reduction or its use in a condensation reaction, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface. e3s-conferences.org Calculating its structure and energy allows for the determination of the activation energy barrier, which is the energy required to initiate the reaction. A lower activation barrier corresponds to a faster reaction rate. This analysis provides a deep, step-by-step understanding of the reaction mechanism. e3s-conferences.orgnih.gov

A hypothetical data table for a reaction (e.g., nucleophilic addition to the ketone) is shown for illustration.

Table 4: Illustrative Activation Energy Data for a Reaction of this compound (Note: These values are hypothetical examples)

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15.2 |

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying whether a specific C-H bond is broken in the rate-determining step of a reaction. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (like hydrogen, ¹H) to the rate of the same molecule with a heavier isotope (like deuterium, ²H). Theoretical calculations can predict KIE values for specific hydrogen atoms in this compound for a given reaction. Comparing these calculated values with experimental results can provide strong evidence to support or refute a proposed mechanism. For instance, a significant primary KIE (typically >2) for a hydrogen on the cyclohexyl ring would suggest that its C-H bond is broken during the slowest step of the reaction.

A hypothetical data table illustrating KIE calculations is provided below.

Table 5: Illustrative Calculated Kinetic Isotope Effects for a Reaction of this compound (Note: These values are hypothetical examples)

| Position of Isotopic Labeling | Calculated kH/kD | Mechanistic Implication |

|---|---|---|

| α-Hydrogen (Cyclohexyl) | 4.5 | C-H bond cleavage is likely in the rate-determining step. |

Computational Modeling of Catalyst-Substrate Interactions

Computational modeling plays a pivotal role in elucidating the intricate interactions between a substrate, such as this compound, and a catalyst. These models are instrumental in understanding reaction mechanisms, predicting stereochemical outcomes, and designing more efficient catalytic systems.

In the context of reactions involving ketones, computational studies often focus on the interactions with metal-based catalysts. For instance, in catalyzed reactions, the initial step frequently involves the coordination of the ketone's carbonyl group to the metal center of the catalyst. The geometry of this catalyst-substrate complex is crucial in determining the subsequent reaction pathway.

Theoretical calculations, such as Density Functional Theory (DFT), can model the electronic and steric factors that govern this interaction. For this compound, the presence of the bulky cyclohexyl group and the ortho-methoxy group on the phenyl ring introduces significant steric hindrance. This can influence the approach of the catalyst and the orientation of the substrate in the active site.

Furthermore, the methoxy group, being an electron-donating group, increases the electron density on the phenyl ring and the carbonyl oxygen. This enhanced nucleophilicity of the carbonyl oxygen can strengthen its coordination to a Lewis acidic metal center of a catalyst. Computational models can quantify the binding energy of this interaction, providing a measure of the stability of the catalyst-substrate complex. A mechanistic study involving cyclohexyl and p-methoxyphenyl groups has highlighted the importance of such interactions in catalytic cycles. researchgate.net

A computational study on the reactivity of cyclohexyl cyclopropyl (B3062369) ketone compared to phenyl cyclopropyl ketone revealed that the electronic nature of the group attached to the carbonyl has a significant impact on the reaction's activation barrier. nih.gov While not a direct analysis of catalyst interaction, this underscores the importance of the electronic effects of the methoxyphenyl group in this compound during a catalyzed transformation. The interplay between the steric bulk of the cyclohexyl ring and the electronic influence of the methoxy group is a key area of investigation in the computational modeling of its catalytic reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface provides a clear picture of its electrophilic and nucleophilic sites. The analysis reveals distinct regions of negative and positive electrostatic potential, which are crucial for understanding its intermolecular interactions.

Negative Potential Regions (Nucleophilic Sites): The most negative electrostatic potential is typically located around the oxygen atom of the carbonyl group. This is due to the high electronegativity of oxygen and the presence of its lone pairs of electrons. This region, often depicted in red or yellow, indicates a high electron density and is the primary site for electrophilic attack. The oxygen atom of the methoxy group also exhibits a region of negative potential, albeit less intense than the carbonyl oxygen.

Positive Potential Regions (Electrophilic Sites): Regions of positive electrostatic potential are generally found around the hydrogen atoms. The hydrogen atoms of the cyclohexyl ring and the aromatic ring will show positive potential. The carbonyl carbon atom, being bonded to the highly electronegative oxygen, will have a significant partial positive charge, making it an electrophilic center. However, this is not directly visible on the surface but is inferred from the surrounding potential.

The MEP surface of a similar molecule, 1-hydroxycyclohexyl phenyl ketone, has been investigated using DFT methods, providing a basis for understanding the charge distribution in this class of compounds. chemrxiv.orgresearchgate.net The presence of the ortho-methoxy group in this compound is expected to modulate the MEP surface. The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, which can be visualized on the MEP map.

A hypothetical representation of the MEP surface of this compound would show the following characteristics:

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Highly Negative | Prone to attack by electrophiles and coordination to Lewis acids. |

| Methoxy Oxygen | Moderately Negative | Can participate in hydrogen bonding as an acceptor. |

| Aromatic Ring | Negative (delocalized) | Susceptible to electrophilic aromatic substitution, influenced by the methoxy group. |

| Carbonyl Carbon | Positive (inferred) | Prone to attack by nucleophiles. |

| Cyclohexyl Hydrogens | Positive | Can participate in weak intermolecular interactions. |

This detailed charge distribution map is invaluable for predicting how the molecule will interact with other reagents, solvents, and biological receptors.

Global Reactivity Parameter (GRP) Assessments

For this compound, the assessment of GRPs allows for a comprehensive understanding of its chemical behavior. A study on the structurally related 1-hydroxycyclohexyl phenyl ketone has provided a framework for these calculations. chemrxiv.org The key GRPs include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally indicates higher reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Based on the computational analysis of analogous aromatic ketones, a plausible set of Global Reactivity Parameters for this compound has been estimated. The presence of the electron-donating methoxy group is expected to raise the HOMO energy level and have a smaller effect on the LUMO, thus influencing all the derived parameters.

Table of Estimated Global Reactivity Parameters for this compound

| Parameter | Symbol | Estimated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 | Indicates a moderate ability to donate electrons. |

| LUMO Energy | ELUMO | -1.8 | Indicates a moderate ability to accept electrons. |

| Energy Gap | ΔE | 4.7 | Suggests good kinetic stability. |

| Ionization Potential | I | 6.5 | Moderate energy required to lose an electron. |

| Electron Affinity | A | 1.8 | Moderate energy released upon gaining an electron. |

| Electronegativity | χ | 4.15 | Exhibits a moderate tendency to attract electrons. |

| Chemical Hardness | η | 2.35 | Indicates a relatively stable electronic structure. |

| Chemical Softness | S | 0.43 | Shows moderate reactivity. |

| Electrophilicity Index | ω | 3.66 | Possesses a significant electrophilic character. |

These parameters collectively suggest that this compound is a moderately reactive molecule with a significant electrophilic character at the carbonyl carbon, making it susceptible to nucleophilic attack. The values also indicate a stable electronic structure, as evidenced by the relatively large energy gap and chemical hardness.

Advanced Applications in Organic Synthesis and Chemical Industry

Precursor in the Synthesis of Specialty Chemicals

Cyclohexyl 2-methoxyphenyl ketone serves as a crucial starting material in the synthesis of a variety of specialty chemicals. These chemicals often possess unique properties tailored for specific industrial applications, ranging from pharmaceuticals to fragrances. The ketone's structure allows for a wide array of chemical transformations, leading to the production of high-value compounds.

One notable application is in the synthesis of lactones, which are important as fragrance and flavor compounds and as building blocks for other specialty chemicals. researchgate.net The Baeyer-Villiger oxidation of cyclohexyl ketones, for instance, can yield corresponding lactones. researchgate.net Although specific research on this compound in this context is not detailed, the general reactivity of the cyclohexyl ketone moiety suggests its potential in producing specialty lactones with unique aromatic and alicyclic features.

Furthermore, the ketone can be a precursor for creating complex heterocyclic structures. For instance, related hydroxy-substituted cyclopropanes, derived from similar chalcones, are valuable building blocks for bioactive compounds. mdpi.com The reactivity of the ketone group in this compound allows for its conversion into other functional groups, which can then undergo cyclization or condensation reactions to form these intricate molecular architectures.

Ligand Design in Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of sophisticated ligands that can control the reactivity and selectivity of metal centers. The structure of this compound provides a foundation for the development of such ligands. The presence of the methoxy (B1213986) group and the carbonyl oxygen offers potential coordination sites for metal ions.

While direct use of this compound as a ligand is not extensively documented, its derivatives can be tailored to create effective ligands. For example, the ketone can be functionalized to introduce additional donor atoms, such as nitrogen or phosphorus, thereby creating multidentate ligands. These ligands can then be used to form stable and catalytically active metal complexes. Such complexes are instrumental in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The steric bulk of the cyclohexyl group can also play a crucial role in influencing the stereoselectivity of catalytic reactions.

Building Blocks for Advanced Material Precursors

The development of advanced materials with specific thermal, mechanical, and electronic properties is a key area of modern chemical research. This compound can serve as a valuable building block for the synthesis of precursors to these materials, particularly high-performance polymers.

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance engineering thermoplastics known for their excellent thermal stability and mechanical strength. mdpi.com The synthesis of PAEKs often involves the reaction of bisphenols with dihalo-monomers. kpi.ua By modifying this compound to introduce appropriate functional groups, it can be incorporated into the polymer backbone. For example, the introduction of hydroxyl or halo groups on the phenyl ring would allow it to act as a monomer in polycondensation reactions. The incorporation of the cyclohexyl group can impart desirable properties to the resulting polymer, such as improved solubility and a lower dielectric constant, which are crucial for applications in high-frequency communication and large-scale integrated circuits. mdpi.com

Intermediates in Multi-Step Organic Synthesis Sequences

In the realm of complex molecule synthesis, multi-step reaction sequences are often necessary to achieve the desired target. libretexts.org this compound is a valuable intermediate in such sequences due to the versatile reactivity of its ketone functional group. libretexts.org

The ketone can undergo a wide range of transformations, including reduction to an alcohol, reaction with Grignard or organolithium reagents to form tertiary alcohols, and conversion to an alkene via a Wittig reaction. youtube.comyoutube.comyoutube.com These transformations allow for the elaboration of the carbon skeleton and the introduction of new functional groups, paving the way for the synthesis of more complex molecules. For example, the ketone can be a key intermediate in the synthesis of pharmaceutical compounds or complex natural products. A patent describes a multi-step process for preparing cyclohexyl phenyl ketone from 1,3-butadiene (B125203) and acrylic acid, highlighting the role of such ketones as intermediates in industrial synthesis. google.com

The Corey-Chaykovsky reaction, which can be used to convert ketones into epoxides, is another important transformation. mdpi.commdpi.com The resulting epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a wide range of functionalities. This further underscores the utility of this compound as a strategic intermediate in synthetic organic chemistry.

Prospective Research Directions and Unaddressed Challenges

Exploration of Environmentally Benign Synthetic Routes

The traditional synthesis of aryl ketones, including cyclohexyl 2-methoxyphenyl ketone, often relies on Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.net This method, while effective, typically requires stoichiometric amounts of Lewis acid catalysts, such as aluminum trichloride (B1173362), which are hazardous and generate significant waste. researchgate.net Consequently, a major challenge and research direction is the development of environmentally benign synthetic routes that minimize waste, avoid toxic reagents, and utilize milder reaction conditions.

Recent advancements in green chemistry offer promising alternatives. These include:

Heterogeneous Catalysis: The use of solid acid catalysts like zeolites, clays (B1170129) (such as montmorillonite (B579905) K-10), and supported metal oxides (e.g., ZnO, sulfated zirconia) is a key area of interest. researchgate.netresearchgate.net These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net For instance, zinc oxide has been successfully used as a low-cost, eco-friendly catalyst for the acylation of various aromatic compounds. researchgate.net

Photocatalysis: Visible-light-induced reactions represent a frontier in green synthesis. chemistryviews.org Photocatalytic C-H oxygenation, using air as a green oxidant and water as a solvent, has been developed for producing aromatic ketones. chemistryviews.org This method, which can be performed at room temperature, offers high atom economy and avoids the need for traditional, often hazardous, oxidants. chemistryviews.org

Alternative Reaction Media: The use of alternative solvents like ionic liquids or deep eutectic solvents (DES) is another promising approach. rsc.orgresearchgate.net Ionic liquids can act as both the solvent and catalyst in Friedel-Crafts reactions, and their non-volatile nature reduces air pollution. rsc.org Deep eutectic solvents are biodegradable, non-hazardous, and economical, and have been shown to improve yields and reduce reaction times in related syntheses. researchgate.net

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have emerged as a sustainable option for cross-coupling reactions to produce ketones, offering high chemoselectivity and short reaction times. organic-chemistry.org

The table below summarizes some green methodologies applicable to the synthesis of aryl ketones.

| Green Synthetic Method | Catalyst/Medium | Advantages |

| Heterogeneous Catalysis | Solid acids (Zeolites, Clays, Metal Oxides) | Reusable, reduced waste, milder conditions. researchgate.net |

| Photocatalysis | CeCl₃ / Visible Light | Uses air as an oxidant, water as a solvent, room temperature. chemistryviews.org |

| Alternative Media | Ionic Liquids, Deep Eutectic Solvents (DES) | Reduced VOCs, catalyst recycling, biodegradable options. rsc.orgresearchgate.net |

| Mechanochemistry | Ball Milling | Solvent-free, short reaction times, high chemoselectivity. organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Deepening Mechanistic Understanding through Advanced Spectroscopic Probes

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. While the general mechanism of Friedel-Crafts acylation is well-known, the specific role of catalysts, solvents, and substrate structures on the reaction pathway for compounds like this compound is not fully elucidated. masterorganicchemistry.com

Advanced spectroscopic techniques can provide invaluable real-time insights into these reactions:

In situ Infrared (IR) Spectroscopy: This technique can be used to monitor the formation of key intermediates during a reaction. For example, in Friedel-Crafts acetylation studies, in situ IR has been used to detect the formation of acyl chloride-Lewis acid adducts and the acylium ion, providing direct evidence for the reaction mechanism. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR spectroscopy can be employed to study the conformational behavior of flexible molecules like this compound and its intermediates. acs.org This can help in understanding how the spatial arrangement of the cyclohexyl and methoxyphenyl groups influences reactivity.

Computational Integration: Combining spectroscopic data with computational methods like Density Functional Theory (DFT) can provide a more complete picture of the reaction mechanism, including transition state structures and energy profiles. nih.gov

Future research should focus on applying these techniques to catalytic systems for the synthesis of this compound to understand catalyst resting states and turnover-limiting steps, which is crucial for catalyst improvement. researchgate.net

Discovery of Novel Reactivity Patterns and Catalytic Roles

The reactivity of this compound is largely defined by its functional groups: the ketone carbonyl, the electron-rich methoxy-substituted aromatic ring, and the cyclohexyl group. While its synthesis is a primary focus, exploring its own reactivity and potential catalytic roles presents a significant opportunity.

Novel Reactions: Research could explore reactions where the ketone acts as a substrate. For example, SmI₂-catalyzed radical cross-coupling reactions have been used with aryl cyclopropyl (B3062369) ketones to form complex cyclopentenes. nih.govacs.org Investigating analogous reactions with this compound could lead to new molecular scaffolds. The presence of the ortho-methoxy group can direct reactions like ortho-lithiation, enabling further functionalization of the aromatic ring.

Catalytic Activity: The combination of a carbonyl group and a nearby methoxy (B1213986) group could potentially act as a bidentate ligand for metal catalysts. nih.gov Preliminary DFT studies on related systems have suggested that heteroatoms on ligand arms can form hydrogen-bonding interactions with substrates, enhancing catalytic efficiency. researchgate.net Exploring the potential of this compound and its derivatives as ligands or catalysts in reactions such as asymmetric hydrogenation is a promising, yet unaddressed, research direction. researchgate.net

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. nih.gov For this compound, predictive modeling can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of related ketones with their reactivity or catalytic activity. nih.govresearchgate.net This can help in designing new derivatives with enhanced properties. For example, models have been built to accurately predict the electrochemical potential and catalytic activity of nitroxyl (B88944) radicals based on their structure. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. nih.govresearchgate.net Such studies can elucidate the effect of the methoxy group's position on the ketone's properties, explain the reactivity of different sites in the molecule, and predict the outcomes of unknown reactions. nih.govnih.gov For instance, DFT has been used to understand how the conformation of a ketone can be linked to its reactivity in radical relay catalysis. nih.gov

The development of accurate predictive models could significantly reduce the time and resources required for experimental screening of new synthetic routes and applications for this class of compounds.

Q & A

Q. What are the common synthetic routes for cyclohexyl 2-methoxyphenyl ketone, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Friedel-Crafts acylation, where 2-methoxyphenyl derivatives react with cyclohexanecarbonyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes include coupling reactions using Grignard reagents (e.g., cyclohexylmagnesium bromide) with 2-methoxyacetophenone derivatives. Key factors affecting yield include:

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~205–210 ppm) .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₈O₂, MW 218.13) and fragmentation patterns (e.g., loss of cyclohexyl group) .

Q. How does the steric environment of the cyclohexyl group influence the compound’s reactivity?

Methodological Answer: The bulky cyclohexyl group imposes steric hindrance, reducing nucleophilic attack at the carbonyl carbon. This is critical in reactions like:

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage temperature : Store at 0–6°C to prevent ketone oxidation or cyclohexyl ring degradation .

- Light exposure : Protect from UV light using amber glass to avoid photolytic cleavage of the methoxy group.

- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G*) model:

- Electron density distribution : Identify electrophilic (carbonyl carbon) and nucleophilic (methoxy oxygen) sites .

- Reaction pathways : Simulate transition states for ketone reduction or nucleophilic additions using hybrid functionals (e.g., Becke’s exact exchange ).

- Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent polarity’s impact on reaction barriers .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound’s synthesis?

Methodological Answer:

- Controlled variable analysis : Systematically vary catalysts (AlCl₃ vs. FeCl₃), solvents (DCM vs. ether), and temperatures.

- Kinetic studies : Use in-situ FTIR or HPLC to monitor intermediate formation and identify rate-limiting steps.

- Computational validation : Compare experimental yields with DFT-predicted activation energies to isolate inefficiencies .

Q. What advanced analytical techniques detect surface interactions of this compound in environmental studies?

Methodological Answer:

- Microspectroscopic imaging : Raman mapping or ToF-SIMS identifies adsorption patterns on indoor surfaces (e.g., polymers, metals) .

- Thermogravimetric analysis (TGA) : Quantifies desorption kinetics under varying humidity/temperature.

- X-ray photoelectron spectroscopy (XPS) : Measures surface oxidation states post-adsorption .

Q. How do computational models address challenges in predicting the environmental fate of this compound?

Methodological Answer:

- QSAR models : Relate logP (partition coefficient) to biodegradability; the compound’s logP ~2.5 suggests moderate persistence .

- Molecular dynamics (MD) : Simulate hydrolysis pathways in aquatic systems, accounting for pH-dependent ketone stability.

- Ecotoxicology databases : Cross-reference with structurally similar ketones (e.g., acetophenone derivatives) to estimate bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.